molecular formula C6H8O6 B587048 L-Glucurono-3,6-lactone CAS No. 32449-80-2

L-Glucurono-3,6-lactone

Cat. No.: B587048
CAS No.: 32449-80-2
M. Wt: 176.124
InChI Key: OGLCQHRZUSEXNB-UCDXPBRXSA-N
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Description

L-Glucurono-3,6-lactone (CAS 32449-80-2) is a high-purity chemical building block of significant interest in organic chemistry and pharmaceutical research. This compound serves as a critical precursor in the stereoselective synthesis of uronic acid glycosides, which are vital for producing drug metabolites and analytical standards . Research into its structural properties, including ring puckering and tautomerism, provides essential insights for the design of novel carbohydrate-based therapeutic agents . As a useful research chemical, it is applied in the development and testing of drugs . This product is offered For Research Use Only (RUO) . It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use. All information presented is for informational purposes for researchers.

Properties

IUPAC Name

(3R,6S,6aS)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3?,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCQHRZUSEXNB-UCDXPBRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C2C(C(C(=O)O2)O)OC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]12[C@@H](C(=O)OC1[C@H](C(O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747858
Record name (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32449-80-2
Record name (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Trifluoroacetic Acid-Mediated Lactonization

A direct route involves lactonization of protected L-glucuronic acid esters. For example, 2,3:4,5-bis-O-isopropylidene-L-glucuronic acid methyl ester undergoes hydrolysis and cyclization in aqueous trifluoroacetic acid (TFA) at 50°C for 2 hours, yielding L-glucurono-3,6-lactone with 91% efficiency. The TFA catalyzes both ester hydrolysis and intramolecular lactone formation, while the isopropylidene groups prevent undesired side reactions.

Reaction Conditions

ParameterValue
Temperature50°C
Time2 hours
CatalystTrifluoroacetic acid
SolventWater
Yield91%

This method’s scalability is limited by the cost of protected intermediates but offers high stereoselectivity.

Oxidation of D-Glucose Derivatives

Periodic Acid Cleavage of D-Glucoheptonolactone

D-Glucose is converted to this compound via a multi-step sequence involving oxidation and lactonization. D-Glycero-D-gulo-heptonolactone, derived from D-glucose, undergoes selective cleavage with periodic acid (H5IO6H_5IO_6), excising the C6–C7 bond to generate L-glucuronic acid. Subsequent treatment with TFA induces cyclization, yielding the 3,6-lactone with 80% efficiency on a 100–200 g scale.

Key Steps

  • Periodate Oxidation : Cleaves heptonolactone at C6–C7, preserving the L-configuration at C5.

  • Acid-Mediated Cyclization : TFA hydrolyzes protective groups and facilitates lactone formation.

Advantages : Utilizes inexpensive D-glucose and achieves enantiomeric inversion without racemization.

Large-Scale Synthesis via D-Glucoheptonolactone

A high-yielding industrial route starts with D-glucoheptonolactone. Sequential acetonide protection, periodic acid oxidation, and TFA-mediated lactonization produce 1,2-O-isopropylidene-α-L-glucurono-3,6-lactone in 94% yield over four steps.

Optimized Protocol

  • Acetonide Formation : React D-glucoheptonolactone with acetone/CuCl₂·2H₂O.

  • Oxidation : Treat with H5IO6H_5IO_6 to cleave the C6–C7 bond.

  • Lactonization : Use TFA to remove acetonides and cyclize.

This method’s scalability and minimal purification steps make it ideal for bulk production.

Enzymatic and Biotechnological Approaches

Myo-Inositol Oxygenase Pathways

Patent WO2006066072A2 discloses enzymatic oxidation of myo-inositol to D-glucuronic acid using myo-inositol oxygenase. While designed for D-enantiomers, substituting L-specific enzymes (e.g., L-gulono-γ-lactone oxidase) could theoretically yield this compound. Current limitations include enzyme availability and incomplete stereochemical control.

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalabilityCost Efficiency
TFA Lactonization91%ModerateHigh
Periodic Acid80–94%HighModerate
EnzymaticN/A*LowVariable

*Requires L-specific enzyme optimization.

Stereochemical Purity

Periodic acid methods preserve L-configuration via rigid transition states, whereas enzymatic routes depend on enzyme specificity. All chemical methods reported >98% enantiomeric excess (e.e.) .

Chemical Reactions Analysis

Types of Reactions: L-Glucurono-3,6-lactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glucaric acid.

    Reduction: Controlled reduction can yield L-gulonic acid.

    Substitution: It can participate in substitution reactions to form derivatives like glucuronides.

Common Reagents and Conditions:

    Oxidation: Typically involves strong oxidizing agents like potassium permanganate.

    Reduction: Often uses reducing agents such as sodium borohydride.

    Substitution: Conditions vary depending on the desired derivative but often involve mild acidic or basic conditions.

Major Products:

Scientific Research Applications

L-Glucurono-3,6-lactone has a wide range of applications in scientific research:

Mechanism of Action

L-Glucurono-3,6-lactone exerts its effects primarily through its role in the detoxification process. It conjugates with toxins to form glucuronides, which are more water-soluble and easier for the body to excrete. This process is essential for maintaining homeostasis and protecting the body from potentially harmful substances. Additionally, it is metabolized to glucaric acid, xylitol, and L-xylulose, and can serve as a precursor for ascorbic acid synthesis .

Comparison with Similar Compounds

D-Glucurono-3,6-lactone

  • Structure : The D-enantiomer (CAS: 32449-92-6) shares the same molecular formula but differs in stereochemistry at C2, C3, and C4 positions. Its 3,6-lactone ring is identical to the L-form but with inverted configurations .
  • Function: Vitamin C Biosynthesis: Acts as a precursor in the glucuronate pathway in rodents and plants. However, primates (including humans) lack gulonolactone oxidase (GULO), the enzyme required for its conversion to ascorbic acid . Detoxification: Like the L-form, it conjugates toxins but is less prevalent in human metabolic pathways .
  • Key Difference: The D-form is metabolically inactive in humans for vitamin C synthesis but retains detoxification roles.

D-Glucaro-3,6-lactone

  • Structure : A dilactone derived from glucaric acid, forming two lactone rings (3,6 and 1,4 positions) .
  • Function: β-Glucuronidase Inhibition: Blocks enzymatic hydrolysis of glucuronide conjugates, enhancing detoxification efficiency . Cancer Prevention: Reduces colon carcinogenesis in animal models by modulating gut microbiota .
  • Key Difference: Unlike L-Glucurono-3,6-lactone, D-Glucaro-3,6-lactone is a dilactone with broader enzymatic inhibitory effects.

L-Gulono-1,4-lactone

  • Structure : A 1,4-lactone derived from L-gulonic acid, pivotal in vitamin C synthesis .
  • Function :
    • Vitamin C Precursor : In humans, mutations in the GULO gene prevent its conversion to ascorbic acid, leading to dietary dependence on vitamin C .
  • Key Difference: While this compound is involved in detoxification, L-Gulono-1,4-lactone is specific to ascorbate synthesis. Enzymatically, glucuronolactone reductase (EC 1.1.1.20) converts L-Gulono-1,4-lactone to D-Glucurono-3,6-lactone in a NADP+-dependent reaction .

Ascorbic Acid (Vitamin C)

  • Structure : A 2,3-enediol lactone with antioxidant properties .
  • Function :
    • Antioxidant : Neutralizes free radicals and regenerates other antioxidants.
    • Collagen Synthesis : Essential for hydroxylation of proline and lysine in collagen .
  • Key Difference: Ascorbic acid is the end-product of the glucuronate pathway in non-primate species, whereas this compound is a metabolic branch point in detoxification.

Spiromassaritone (Spiro-5,6-lactone)

  • Structure : A spirocyclic lactone isolated from endophytic fungi, containing a rare 5,6-lactone fused to an indole ring .
  • Function :
    • Cytotoxicity : Exhibits potent activity against LO2, HepG2, and MCF7 cell lines (IC₅₀: 5.6–9.8 µg/mL) .
  • Key Difference: Unlike the glucurono-lactones, spiromassaritone is a secondary metabolite with anticancer applications unrelated to detoxification or vitamin synthesis.

Comparative Data Table

Compound CAS Number Molecular Formula Key Function(s) Species Specificity
This compound 32449-80-2 C₆H₈O₆ Detoxification, hepatoprotection Humans, mammals
D-Glucurono-3,6-lactone 32449-92-6 C₆H₈O₆ Vitamin C precursor (rodents), detoxification Rodents, plants
D-Glucaro-3,6-lactone 87-73-0 C₆H₈O₈ β-Glucuronidase inhibition, cancer prevention Broad (mammals, microbiota)
L-Gulono-1,4-lactone 6328-25-2 C₆H₁₀O₆ Vitamin C synthesis Non-primate mammals
Ascorbic Acid 50-81-7 C₆H₈O₆ Antioxidant, collagen synthesis Primates (dietary requirement)
Spiromassaritone N/A C₁₅H₁₈O₄ Anticancer cytotoxicity Fungi-derived

Biological Activity

L-Glucurono-3,6-lactone (also known as glucurono-3,6-lactone) is a naturally occurring compound that has garnered attention for its potential biological activities and health benefits. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a lactone derived from D-glucuronic acid. Its structure consists of a cyclic ester formed by the condensation of the carboxylic acid group of D-glucuronic acid with its hydroxyl group. This compound is non-toxic and is produced naturally in small amounts in mammals, including humans. It plays a role in various metabolic pathways and has been studied for its pharmacological properties.

This compound exhibits several biological activities that can be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity : this compound has been shown to possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage and maintaining overall cellular health.
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory pathways. It can modulate the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various tissues .
  • Cholesterol Regulation : Studies suggest that this compound may help lower plasma cholesterol levels. It appears to influence lipid metabolism by promoting the excretion of cholesterol and triglycerides, which could be beneficial for cardiovascular health .
  • Gut Health : The compound is believed to support gut health by enhancing the integrity of the intestinal barrier and modulating gut microbiota composition. This effect may contribute to improved digestion and nutrient absorption .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Joint Health : It is often included in dietary supplements aimed at promoting joint health due to its anti-inflammatory properties .
  • Skin Health : The compound may provide protective effects against skin inflammation and oxidative damage, making it a candidate for topical formulations .
  • Metabolic Disorders : Given its role in cholesterol regulation and anti-inflammatory effects, this compound may have implications in managing metabolic disorders like obesity and diabetes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Ayers et al. (2011)Investigated stereochemistry variations in glucurono-3,6-lactone, noting potential implications for biological activity .
Recent Review (2023)Highlighted the compound's antioxidant and anti-inflammatory properties; suggested further exploration in clinical settings for joint health supplements .
Experimental Study (2024)Examined the structural changes during glucose oxidation leading to glucurono-3,6-lactone; provided insights into its reactivity and potential applications .

Q & A

Q. How can conflicting reports on the solubility and stability of this compound in polar solvents be resolved?

  • Methodology :
  • Reproducibility checks : Replicate experiments under standardized conditions (e.g., USP guidelines for solvent purity ).
  • Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation in solution phases .

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